2-bromo-5-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide
Description
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2/c1-24-19(10-12-23-24)15-5-3-14(4-6-15)9-11-22-20(25)17-13-16(26-2)7-8-18(17)21/h3-8,10,12-13H,9,11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRYUOZXEMTPJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=C(C=CC(=C3)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Physicochemical Comparisons
Functional Group Analysis
Bromine Substitution :
- Target Compound : Bromine at position 2 may sterically hinder interactions or participate in halogen bonding .
Methoxy Group :
- The target’s 5-methoxy group donates electrons via resonance, contrasting with ’s 3-methoxy analogue, which may direct electrophilic substitution differently .
Heterocyclic Systems :
- Tetrazole () : More polar and acidic (pKa ~4.9), enhancing solubility and mimicking carboxylate groups in biological systems .
- Quinazolinone (): A fused bicyclic system that improves planarity and may enhance interactions with flat binding pockets (e.g., ATP sites in kinases) .
Linker Groups :
- Ethyl Linker (Target) : Provides flexibility, allowing the pyrazole-phenyl group to adopt multiple conformations.
- Morpholinoethoxy (): Introduces polarity and hydrogen-bonding capacity via the morpholine oxygen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
